molecular formula C19H24N2O3 B1413596 (4-Benzyloxyaminobutyl)carbamic acid benzyl ester CAS No. 2125496-01-5

(4-Benzyloxyaminobutyl)carbamic acid benzyl ester

Cat. No.: B1413596
CAS No.: 2125496-01-5
M. Wt: 328.4 g/mol
InChI Key: WDWVKXOZPCBNRV-UHFFFAOYSA-N
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Description

(4-Benzyloxyaminobutyl)carbamic acid benzyl ester is a chemical compound with the molecular formula C_18H_23NO_3 It is characterized by the presence of a benzyloxy group attached to an aminobutyl chain, which is further linked to a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyloxyaminobutyl)carbamic acid benzyl ester typically involves the reaction of 4-aminobutanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with benzyl alcohol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyloxyaminobutyl)carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbamate moiety can be reduced to yield the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Primary amines.

    Substitution: Various carbamate and ester derivatives.

Scientific Research Applications

(4-Benzyloxyaminobutyl)carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzyloxyaminobutyl)carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage. These metabolites may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid (PABA): A structurally related compound with similar functional groups.

    N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide: Another compound with a carbamate moiety.

Uniqueness

(4-Benzyloxyaminobutyl)carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy group, in particular, provides unique opportunities for chemical modifications and applications in various fields.

Properties

IUPAC Name

benzyl N-[4-(phenylmethoxyamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-19(23-15-17-9-3-1-4-10-17)20-13-7-8-14-21-24-16-18-11-5-2-6-12-18/h1-6,9-12,21H,7-8,13-16H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWVKXOZPCBNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCNOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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